(R)-(-)-1-Phenyl-1,2-ethanediol (CAS 16355-00-3), also known as (R)-styrene glycol, is an enantiopure chiral diol widely utilized as a highly specific building block in asymmetric organic synthesis . Presenting as a white to off-white crystalline powder with a melting point of 64–67 °C and a specific optical rotation of [a]D20 = -69 ± 2º, this compound is prized for its high enantiomeric excess (typically ≥98–99% ee) . In industrial and pharmaceutical procurement, it serves as a critical, non-negotiable precursor for the synthesis of chiral phosphine catalysts, enantiopure substituted 1,4-dioxanes, and various advanced pharmaceutical intermediates where strict stereochemical control is required .
Substituting (R)-(-)-1-Phenyl-1,2-ethanediol with its racemic counterpart (styrene glycol) or the (S)-enantiomer fundamentally compromises downstream asymmetric synthesis workflows . Using the racemate introduces a diastereomeric mixture into the reaction cascade, capping the theoretical yield of the desired chiral product at 50% and necessitating complex, solvent-intensive chiral resolution steps that drastically increase manufacturing costs . Conversely, substituting with (S)-(+)-1-Phenyl-1,2-ethanediol completely inverts the stereocenter of the resulting chiral auxiliary or catalyst, which reverses the enantioselectivity of downstream asymmetric hydrogenations or leads to inactive, potentially toxic enantiomers in active pharmaceutical ingredients (APIs) .
When synthesizing chiral phosphine catalysts for asymmetric hydrogenations, the stereochemical purity of the starting diol directly dictates the enantioselectivity of the final catalyst . Utilizing pre-resolved (R)-(-)-1-Phenyl-1,2-ethanediol (≥98% ee) allows for direct, stereospecific transfer of chirality to the ligand framework . In contrast, starting with racemic 1-phenyl-1,2-ethanediol yields a racemic catalyst mixture (0% ee), requiring downstream resolution that limits the maximum theoretical yield to <50% and adds significant processing time .
| Evidence Dimension | Effective yield and enantiomeric excess of chiral catalyst precursors |
| Target Compound Data | (R)-(-)-1-Phenyl-1,2-ethanediol (>98% ee, direct transfer) |
| Comparator Or Baseline | Racemic 1-Phenyl-1,2-ethanediol (0% ee, requires resolution) |
| Quantified Difference | Eliminates downstream chiral resolution, recovering >50% yield lost to unwanted enantiomers. |
| Conditions | Synthesis of chiral phosphine ligands for asymmetric hydrogenation. |
Procuring the enantiopure (R)-isomer doubles the effective yield of chiral catalysts and eliminates costly, labor-intensive chromatographic separation steps.
The production of enantiopure substituted 1,4-dioxanes relies heavily on the specific spatial arrangement of the diol precursor . Procuring (R)-(-)-1-Phenyl-1,2-ethanediol ensures the formation of (R)-configured dioxane derivatives, which are critical for specific receptor binding in pharmaceutical applications . Substituting with (S)-(+)-1-Phenyl-1,2-ethanediol results in a 100% inversion of the target stereocenter, yielding the (S)-dioxane derivative .
| Evidence Dimension | Stereochemical configuration of final 1,4-dioxane product |
| Target Compound Data | (R)-(-)-1-Phenyl-1,2-ethanediol (Yields (R)-substituted 1,4-dioxanes) |
| Comparator Or Baseline | (S)-(+)-1-Phenyl-1,2-ethanediol (Yields (S)-substituted 1,4-dioxanes) |
| Quantified Difference | 100% stereochemical inversion, leading to completely divergent pharmacological profiles. |
| Conditions | Cyclization reactions for pharmaceutical intermediate synthesis. |
Strict adherence to the (R)-enantiomer is mandatory to prevent the synthesis of inactive or off-target API enantiomers.
While (R)-(-)-1-Phenyl-1,2-ethanediol can be synthesized in-house via the asymmetric reduction of 2-hydroxyacetophenone, this route is highly resource-intensive . In-house biocatalysis requires recombinant whole-cell systems (e.g., E. coli co-expressing GDH and BDHA), complex cofactor regeneration, and reaction times exceeding 30 hours to achieve >99% ee . Procuring commercially available, high-purity (R)-(-)-1-Phenyl-1,2-ethanediol bypasses these bottlenecks entirely, providing immediate, scalable access to the chiral building block without the need for specialized bioprocessing infrastructure .
| Evidence Dimension | Processing time and infrastructure requirements |
| Target Compound Data | Commercial procurement (0 hours prep, guaranteed ≥98% ee) |
| Comparator Or Baseline | In-house enzymatic synthesis (>30 hours reaction time, requires recombinant whole-cell biocatalysts) |
| Quantified Difference | Eliminates >30 hours of upstream bioprocessing and the capital expenditure of cofactor regeneration systems. |
| Conditions | Sourcing starting materials for industrial scale-up. |
Direct procurement drastically accelerates project timelines and removes the need for specialized, multi-enzyme biocatalytic manufacturing capabilities.
(R)-(-)-1-Phenyl-1,2-ethanediol is the required starting material for manufacturing specific chiral phosphine catalysts. Its use guarantees the correct spatial orientation of the ligand, which is critical for achieving high enantioselectivity in the downstream asymmetric hydrogenation of pharmaceutical intermediates.
In the synthesis of 1,4-dioxane-based APIs, this compound serves as a foundational chiral building block. Procuring the (R)-enantiomer ensures that the resulting cyclic ether maintains the exact stereochemistry required for biological efficacy, avoiding the severe yield penalties associated with resolving racemic mixtures .
The compound is highly effective as a chiral auxiliary, temporarily attaching to prochiral substrates to direct the stereochemical outcome of subsequent reactions. Its high enantiomeric purity (≥98% ee) ensures predictable, reproducible diastereomeric excesses before it is cleaved to release the final enantiopure product .
Irritant